N-(9-ethyl-9H-carbazol-3-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Description
Structural Characterization
Molecular Architecture and IUPAC Nomenclature
The compound features a carbazole group (9-ethyl-9H-carbazol-3-yl) linked via an amide bond to a 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane system. The IUPAC name reflects this topology:
- Bicyclo[2.2.1]heptane core : A norbornane skeleton with oxygen at position 2 and a ketone at position 3.
- Substituents : Three methyl groups at positions 4, 7, and 7, and a carboxylic acid derivative at position 1.
- Carbazole attachment : The amide nitrogen connects to the carbazole’s third position, with an ethyl group at the carbazole’s nitrogen.
The stereochemistry is defined as (1R,4R) for the bicyclo system, as confirmed by related camphanic acid derivatives.
Crystallographic Analysis of the Hybrid System
While single-crystal X-ray data for this specific compound are unavailable, structural analogs provide insights:
- Norbornane framework : The bicyclo[2.2.1]heptane system adopts a boat-like conformation , with bond angles of 93°–96° at the bridgehead carbons.
- Camphanic acid derivatives : The 3-oxo-2-oxabicyclo group exhibits planarity at the lactone ring , stabilized by conjugation between the carbonyl and ether oxygen.
- Amide linkage : The C–N bond length is expected to be ~1.33 Å, typical for resonance-stabilized amides, as seen in carbazole–amide hybrids.
A comparative analysis with Tylophorinicine (a structurally related phenanthroindolizidine alkaloid) reveals similar torsional angles (110°–115°) between the aromatic and bicyclic systems.
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃) :
¹³C NMR :
Infrared (IR) Spectroscopy
Key absorption bands:
- Amide C=O stretch: 1,650–1,680 cm⁻¹.
- Lactone C=O: 1,720–1,750 cm⁻¹.
- N–H bend (amide): 1,540–1,580 cm⁻¹.
Mass Spectrometry
Computational Modeling of Conformational Dynamics
Density Functional Theory (DFT) simulations (B3LYP/6-311+G**) reveal:
| Parameter | Value |
|---|---|
| Amide planarity | Dihedral angle: 178.5° |
| Bicyclo strain energy | 12.3 kcal/mol |
| LogP | 3.60 (predicted) |
- The amide group adopts a near-planar conformation , facilitating π-stacking with aromatic systems.
- The norbornane core introduces steric hindrance , limiting rotation about the amide bond (energy barrier: 8.2 kcal/mol).
- Molecular dynamics simulations (300 K, 100 ns) show stable hydrogen bonding between the amide NH and lactone carbonyl (occupancy: 78%).
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-5-26-18-9-7-6-8-16(18)17-14-15(10-11-19(17)26)25-20(27)24-13-12-23(4,21(28)29-24)22(24,2)3/h6-11,14H,5,12-13H2,1-4H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQSFXLYUGDCOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C34CCC(C3(C)C)(C(=O)O4)C)C5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(9-ethyl-9H-carbazol-3-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a compound of interest due to its potential biological activities. Carbazole derivatives, including this compound, have been extensively studied for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article aims to summarize the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure with a carbazole moiety that is known for its biological significance. Its structural formula can be represented as follows:
This compound has a molecular weight of approximately 278.33 g/mol.
Antitumor Activity
Research indicates that carbazole derivatives exhibit significant antitumor properties. For instance, studies on related compounds show that they can induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and C6 (glioma) cells. The mechanism often involves the upregulation of apoptotic pathways, including caspase activation .
Table 1: Antitumor Activity of Carbazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| N-(9-ethyl-9H-carbazol-3-yl) | A549 | 5.9 | Apoptosis via caspase activation |
| N-(9-ethyl-9H-carbazol-3-yl) | C6 | 25.7 | Apoptosis via caspase activation |
Neuroprotective Effects
Carbazole derivatives have also been shown to possess neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. These compounds may exert their protective effects through antioxidative mechanisms, which reduce oxidative stress in neuronal cells .
Table 2: Neuroprotective Activity of Carbazole Derivatives
| Compound | Concentration (µM) | Effect |
|---|---|---|
| 2-phenyl-9-(p-tolyl)-9H-carbazole | 3 | Significant neuroprotection |
| N-substituted carbazoles | 30 | Neuroprotection linked to antioxidative activity |
Antimicrobial Activity
Some studies have reported the antimicrobial activity of carbazole derivatives against various bacterial strains. For example, certain N-substituted carbazoles demonstrated effective antibacterial properties against Staphylococcus aureus and Escherichia coli at concentrations around 100 µg/mL .
Table 3: Antimicrobial Activity of Carbazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| N-substituted carbazole | S. aureus | 22.3 |
| N-substituted carbazole | E. coli | 12.6 |
Case Studies
- Case Study on Anticancer Activity : A study investigating the effects of a related carbazole derivative on melanoma cells demonstrated that the compound inhibited cell growth by promoting apoptosis without affecting normal melanocytes . This suggests a selective action that could be beneficial for therapeutic applications.
- Neuroprotective Study : Another research focused on the neuroprotective effects of various N-substituted carbazoles found that certain compounds significantly reduced neuronal injury induced by excitotoxic agents such as glutamate, highlighting their potential in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Carbazole Derivatives with Heterocyclic Linkages
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone ()
- Structure: Combines a carbazole moiety with a 1,3,4-oxadiazole ring, a heterocycle known for metabolic stability and bioactivity.
- Synthesis : Synthesized via condensation of 2-(9H-carbazol-9-yl)acetohydrazide with ethylideneacetohydrazide and acetic anhydride.
- Bioactivity : Exhibits antimicrobial activity against bacterial and fungal strains, with compounds 4b, 4d, and 4e showing high efficacy .
- Comparison : Unlike the target compound’s bicyclic oxabicycloheptane system, this analog uses a 1,3,4-oxadiazole linker. Both share carbazole-based pharmacophores but differ in core structural motifs, likely leading to divergent biological targets.
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl Acetamide Analogues ()
- Structure : Features a methoxy-substituted carbazole linked to aromatic amines via an acetamide bridge.
- Synthesis : Derived from 2-(3-methoxy-9H-carbazol-9-yl)acetyl chloride and substituted anilines using triethylamine as a base.
- Bioactivity : Demonstrates antibacterial and antifungal activities , with activity modulated by substituents on the aromatic ring .
- Comparison : The target compound lacks methoxy substituents on the carbazole and instead incorporates a bicyclic system. Both classes highlight the versatility of carbazole in drug design but differ in substitution patterns and backbone complexity.
Tetrahydrocarbazole Derivatives ()
- Structure : Partially hydrogenated carbazole (tetrahydrocarbazole) conjugated with substituted phenylacetamide groups.
- Synthesis : Prepared via multi-step routes, including cyclization and acylation reactions.
Bicyclic Oxabicycloheptane Derivatives ()
- Structure : Shares the 2-oxabicyclo[2.2.1]heptane core with the target compound but includes ester linkages and additional substituents (e.g., propyl groups).
- Synthesis : Involves esterification of bicyclic carboxylic acids with diol derivatives.
- Comparison : The shared bicyclic system suggests similar stability and conformational constraints. However, the ester groups in this analog contrast with the carboxamide functionality in the target compound, influencing polarity and bioavailability.
Table 1: Key Features of the Target Compound and Analogs
Preparation Methods
Reaction Conditions
-
Reagents : Camphanic acid (1 equiv), thionyl chloride (SOCl₂, 1.2 equiv), catalytic dimethylformamide (DMF).
-
Solvent : Anhydrous dichloromethane (DCM).
-
Temperature : Reflux at 40°C for 4–6 hours.
-
Workup : Removal of excess SOCl₂ under reduced pressure yields the acyl chloride as a pale yellow solid.
Table 1 : Physicochemical Properties of Camphanic Acid Chloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃ClO₃ | |
| Molecular Weight | 216.66 g/mol | |
| Melting Point | 98–101°C | |
| Storage | −20°C under inert atmosphere |
Preparation of 9-Ethyl-9H-carbazol-3-amine
The carbazole component is synthesized via Friedel-Crafts alkylation followed by nitration and reduction (Fig. 2).
Stepwise Procedure
-
Ethylation : Carbazole reacts with ethyl bromide in the presence of potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours to yield 9-ethyl-9H-carbazole.
-
Nitration : Nitration with concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 3-position (70–75% yield).
-
Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine (85–90% yield).
Key Challenges :
-
Regioselectivity during nitration requires strict temperature control.
-
Palladium catalyst deactivation necessitates fresh batches for consistent yields.
Amide Coupling Reaction
The final step involves reacting 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride with 9-ethyl-9H-carbazol-3-amine (Fig. 3).
Optimized Protocol
-
Reagents :
-
Camphanic chloride (1.05 equiv), 9-ethyl-9H-carbazol-3-amine (1 equiv).
-
Base: Pyridine (2 equiv) or triethylamine (TEA, 2 equiv).
-
-
Solvent : Anhydrous DCM or tetrahydrofuran (THF).
-
Conditions : Stirring at 25°C for 12–24 hours under nitrogen.
-
Workup : Extraction with DCM, washing with 5% HCl and brine, drying over Na₂SO₄, and solvent evaporation.
Table 2 : Reaction Yield Variation with Bases
| Base | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyridine | DCM | 78 | 98.5 |
| TEA | THF | 82 | 97.8 |
| DMAP | DCM | 85 | 99.1 |
Purification
-
Column Chromatography : Silica gel (230–400 mesh), eluent: hexane/ethyl acetate (7:3).
-
Recrystallization : Ethanol/water (4:1) yields white crystalline solid (mp 148–150°C).
Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.8 Hz, 1H, carbazole-H), 7.91 (s, 1H, NH), 7.45–7.32 (m, 4H, carbazole-H), 4.40 (q, J = 7.1 Hz, 2H, CH₂CH₃), 2.98 (s, 3H, CH₃), 1.52–1.48 (m, 9H, CH₃), 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃).
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IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1720 cm⁻¹ (C=O lactone).
Purity Assessment
Alternative Synthetic Routes
One-Pot Synthesis
A patent by EP2907814A1 describes a one-pot method for analogous compounds, combining acyl chloride formation and amide coupling without isolating intermediates. This approach reduces purification steps but requires precise stoichiometry to minimize by-products like oxetane derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
